molecular formula C15H20N2O B3075190 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1027844-65-0

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3075190
CAS No.: 1027844-65-0
M. Wt: 244.33 g/mol
InChI Key: KUSFQCKPCOMDAD-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one typically involves the condensation of N-benzylpiperidone with appropriate amines and other reagents. One common method includes the use of N-benzylpiperidone, an amine, and thioglycolic acid in toluene under reflux conditions . The reaction proceeds through a one-pot three-component condensation, and the product is isolated by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, while the diazaspirodecane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with molecular targets such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition has therapeutic potential in treating various inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSFQCKPCOMDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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